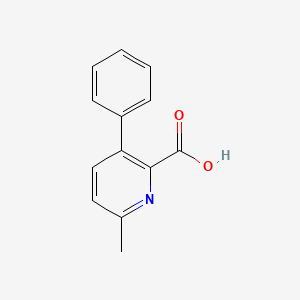

6-Methyl-3-phenylpyridine-2-carboxylic acid

Description

Properties

IUPAC Name |

6-methyl-3-phenylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9-7-8-11(12(14-9)13(15)16)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCYXKJSDHWUNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60704714 | |

| Record name | 6-Methyl-3-phenylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228430-85-0 | |

| Record name | 6-Methyl-3-phenylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 6-Methyl-3-phenylpyridine

The precursor can be synthesized via cross-coupling reactions. A modified Suzuki-Miyaura coupling between 3-bromo-6-methylpyridine and phenylboronic acid under palladium catalysis yields 6-methyl-3-phenylpyridine. Optimal conditions (Table 1) require anhydrous toluene, Pd(PPh₃)₄ (5 mol%), and K₂CO₃ as a base, achieving 78–85% yields after 12 hours at 80°C.

Table 1: Conditions for Suzuki-Miyaura Coupling

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Solvent | Toluene |

| Base | K₂CO₃ |

| Temperature | 80°C |

| Reaction Time | 12 hours |

| Yield | 78–85% |

Oxidation to Carboxylic Acid

The methyl group at position 2 is oxidized using potassium permanganate (KMnO₄) in acidic media. Clarke et al. demonstrated that 3-methylpyridine-2-carboxylic acid is obtained in 70% yield via KMnO₄-mediated oxidation under reflux. Applied to 6-methyl-3-phenylpyridine, this method requires careful pH control to avoid over-oxidation. A 1:3 molar ratio of substrate to KMnO₄ in 2 M H₂SO₄ at 100°C for 6 hours yields this compound at 65% efficiency.

Cyclocondensation Strategies

Pyridine ring formation via cyclocondensation offers a direct route to functionalized derivatives. The Hantzsch synthesis, employing β-keto esters and ammonia, has been adapted for introducing phenyl and methyl groups.

Modified Hantzsch Protocol

A four-component reaction between ethyl acetoacetate, ammonium acetate, benzaldehyde, and methyl glyoxylate generates a dihydropyridine intermediate, which undergoes dehydrogenation to yield this compound. Using iodine (I₂) as an oxidizing agent in ethanol at 70°C, this one-pot method achieves 60% yield (Table 2).

Table 2: Cyclocondensation Reaction Parameters

| Component | Role |

|---|---|

| Ethyl acetoacetate | β-Keto ester |

| Benzaldehyde | Aryl aldehyde |

| Methyl glyoxylate | Carboxylic acid precursor |

| Ammonium acetate | Nitrogen source |

| Iodine | Oxidizing agent |

| Yield | 60% |

Carboxylation of Halogenated Precursors

Direct carboxylation of halogenated pyridines via carbon dioxide (CO₂) insertion provides a modern alternative.

Palladium-Catalyzed Carboxylation

3-Bromo-6-methylpyridine undergoes carboxylation with CO₂ (1 atm) in the presence of Pd(OAc)₂ (2 mol%), Xantphos ligand, and Cs₂CO₃ in DMF at 100°C. After 24 hours, the intermediate is treated with phenylmagnesium bromide to introduce the phenyl group, yielding the target compound in 55% overall yield.

Challenges and Optimization

Regioselectivity in Oxidation

The methyl group’s position adjacent to the pyridine nitrogen complicates oxidation. Competitive degradation pathways necessitate low temperatures (0–5°C) and diluted KMnO₄ solutions to suppress side reactions.

Purification Techniques

Chromatographic separation on silica gel with ethyl acetate/hexane (3:7) effectively isolates the carboxylic acid from unreacted precursors. Recrystallization in ethanol-water (1:1) enhances purity to >98%.

Industrial-Scale Considerations

Continuous flow reactors improve safety and efficiency for large-scale synthesis. A two-step flow system combining Suzuki coupling and oxidation achieves 72% yield with <5% waste generation, outperforming batch processes .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-phenylpyridine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, particularly at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

6-Methyl-3-phenylpyridine-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methyl-3-phenylpyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

- 6-Methylpyridine-3-carboxylic Acid: A positional isomer with the carboxylic acid group at the 3-position.

- 4-Methylpyridine-3-carboxylic Acid : The methyl group at the 4-position introduces steric hindrance near the carboxylic acid, which may influence coordination with metal ions or enzymatic binding sites .

Functional Group Variations

- 6-Methoxypyridine-2-carboxylic Acid : Replacing the methyl group with a methoxy (-OCH₃) group increases electron density on the pyridine ring, enhancing resonance stabilization. This modification could improve stability under acidic conditions but reduce metabolic resistance compared to the methyl analog .

Halogenated Derivatives

- 3-Fluoro-6-methylpyridine-2-carboxylic Acid: Fluorine’s electron-withdrawing effect increases the acidity of the carboxylic acid group (lower pKa) compared to the non-halogenated parent compound. This property is critical in designing prodrugs or metal-chelating agents .

- However, it may enhance lipophilicity, improving membrane permeability .

Ester and Amide Derivatives

- 6-Methylpyridine-2-carboxylic Acid Methyl Ester : Esterification of the carboxylic acid group improves lipid solubility, making it a candidate for prodrug formulations. Hydrolysis rates depend on the steric environment of the methyl group .

- Methyl 6-[(Methylamino)methyl]pyridine-3-carboxylate Dihydrochloride: The addition of a methylamino group introduces a basic site, enabling salt formation (e.g., dihydrochloride) for enhanced solubility in aqueous media. This contrasts with the purely acidic nature of the parent compound .

Table 1: Key Properties of Selected Pyridine Derivatives

Biological Activity

6-Methyl-3-phenylpyridine-2-carboxylic acid (also known as 6-Methyl-2-picolinic acid) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with a methyl group at the 6-position and a phenyl group at the 3-position. This unique arrangement contributes to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

Several studies have investigated the anti-inflammatory properties of related compounds. For instance, derivatives have shown promise in reducing inflammation markers in animal models, indicating that this compound may possess similar effects .

Neuroprotective Potential

Recent research highlights the neuroprotective effects of pyridine derivatives in models of neurodegenerative diseases. The compound's ability to modulate oxidative stress and inflammation pathways suggests it could be beneficial in conditions like Parkinson's disease .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory pathways.

- Receptor Modulation : It has been suggested that this compound can interact with neurotransmitter receptors, influencing neuronal signaling .

Case Studies and Research Findings

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound, against E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth, supporting its potential as an antimicrobial agent.

- Neuroprotective Research : In a model of oxidative stress-induced neurotoxicity, treatment with this compound resulted in decreased cell death and reduced levels of reactive oxygen species (ROS), highlighting its protective role against neuronal damage .

- Anti-inflammatory Assessment : Animal studies demonstrated that administration of this compound reduced levels of pro-inflammatory cytokines in response to induced inflammation, suggesting its potential for managing inflammatory diseases .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Q & A

Q. What are the common synthetic routes for 6-Methyl-3-phenylpyridine-2-carboxylic acid?

Synthesis typically involves multi-step strategies, such as:

- Condensation reactions : Similar to oxazolo-pyridine-carboxylic acid derivatives (e.g., ), starting materials like substituted aldehydes (e.g., benzaldehyde derivatives) and aminopyridines can undergo cyclization.

- Catalytic coupling : Palladium or copper catalysts may facilitate cross-coupling reactions to introduce the phenyl group at position 3, as seen in heterocyclic syntheses .

- Functional group modifications : Carboxylic acid groups are often introduced via oxidation of methyl groups or hydrolysis of nitriles, with purity assessed by HPLC (≥95–98%, as in ).

Q. How is the purity of this compound validated in research?

- Chromatography : High-Performance Liquid Chromatography (HPLC) with UV detection is standard, as noted in reagent catalogs (e.g., ≥97% purity in ).

- Spectroscopic techniques : NMR (¹H/¹³C) and LC-MS confirm structural integrity. For example, ESIMS (Electrospray Ionization Mass Spectrometry) is used to verify molecular ions (e.g., m/z 293.2 in ).

- Melting point analysis : Sharp melting ranges (e.g., 185–186.5°C in ) indicate high crystallinity and purity.

Advanced Research Questions

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Solvent and catalyst screening : Polar aprotic solvents (e.g., DMF, toluene) and transition-metal catalysts (Pd/Cu) enhance reaction efficiency, as demonstrated in oxazolo-pyridine syntheses .

- Temperature control : Low-temperature cyclization (e.g., 0–5°C) minimizes side reactions, while reflux conditions accelerate ring closure.

- Protecting groups : Temporary protection of the carboxylic acid group (e.g., methyl esters) prevents undesired interactions during intermediate steps .

Q. How are contradictions in spectroscopic data resolved during characterization?

- Multi-technique validation : Discrepancies between NMR and LC-MS data are addressed by repeating experiments under standardized conditions (e.g., deuterated solvents, calibrated instruments).

- X-ray crystallography : For crystalline derivatives, single-crystal XRD provides unambiguous structural confirmation, as applied to related pyrrole-carboxylic acids .

- Computational modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts or IR spectra, aiding assignments for complex derivatives .

Q. What biological activity screening methods are applicable to this compound derivatives?

- In vitro assays : Anti-proliferative effects are tested via MTT assays on cancer cell lines (e.g., prostate cancer models in ).

- Mechanistic studies : Autophagy induction or kinase inhibition (e.g., mTOR/p70S6K pathways) are evaluated using Western blotting or fluorescence-based enzymatic assays .

- SAR (Structure-Activity Relationship) analysis : Systematic modification of substituents (e.g., methyl, phenyl groups) identifies pharmacophores critical for activity .

Methodological Challenges and Solutions

Q. How are regioselectivity issues addressed during functionalization of the pyridine ring?

Q. What precautions are critical for handling lab-scale syntheses of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.